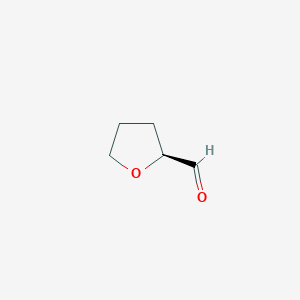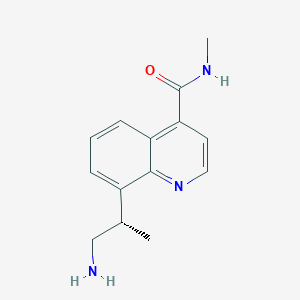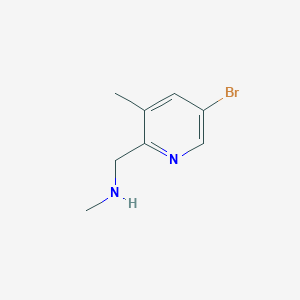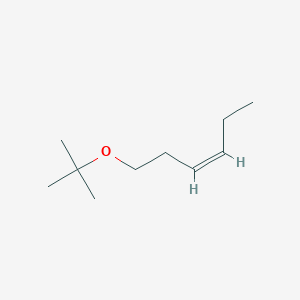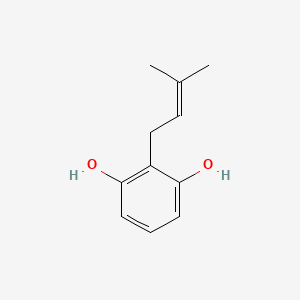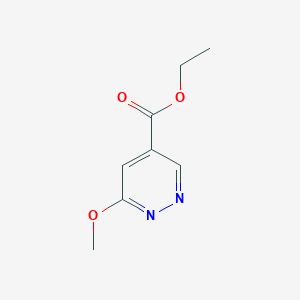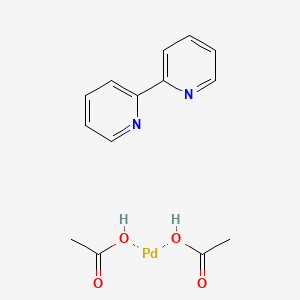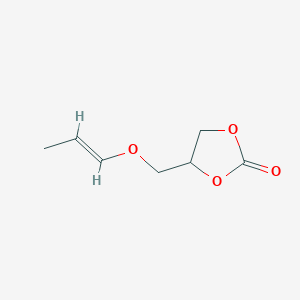
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one is a chemical compound with the molecular formula C7H10O4. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes or ketones. This compound is known for its unique structure, which includes a propenyloxymethyl group attached to a dioxolane ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one typically involves the reaction of propenyl alcohol with 1,3-dioxolan-2-one under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The propenyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted dioxolanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The propenyloxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler analog without the propenyloxymethyl group.
4-(Methyloxymethyl)-1,3-dioxolan-2-one: Similar structure with a methyloxymethyl group instead of propenyloxymethyl.
4-(Ethoxyoxymethyl)-1,3-dioxolan-2-one: Contains an ethoxyoxymethyl group.
Uniqueness
4-(1-Propenyloxymethyl)-1,3-dioxolan-2-one is unique due to the presence of the propenyloxymethyl group, which imparts distinct chemical reactivity and potential applications. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-[[(E)-prop-1-enoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
YFXXJQJIGQHZSG-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/OCC1COC(=O)O1 |
Canonical SMILES |
CC=COCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
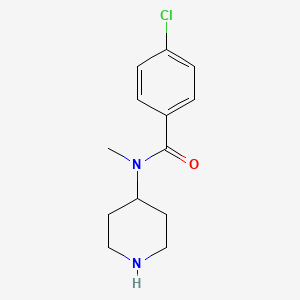
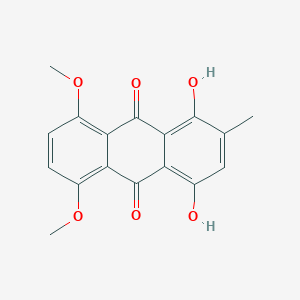
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
